(S)-Pyrrolidin-3-ylmethanol
Overview
Description
(S)-Pyrrolidin-3-ylmethanol is a chiral compound with the molecular formula C5H11NO It is characterized by a pyrrolidine ring substituted with a hydroxymethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Pyrrolidin-3-ylmethanol can be synthesized through several methods. One common approach involves the reduction of (S)-pyrrolidin-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (S)-pyrrolidin-3-one. This method offers the advantage of scalability and can be optimized for higher yields and purity by adjusting parameters such as pressure, temperature, and catalyst type.
Chemical Reactions Analysis
Types of Reactions: (S)-Pyrrolidin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (S)-pyrrolidin-3-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield (S)-pyrrolidin-3-ylmethane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Tosyl chloride in pyridine for tosylation, followed by nucleophilic substitution.
Major Products:
Oxidation: (S)-Pyrrolidin-3-one.
Reduction: (S)-Pyrrolidin-3-ylmethane.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
(S)-Pyrrolidin-3-ylmethanol has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and chiral ligands for asymmetric catalysis.
Biology: It is used in the study of enzyme mechanisms and as a precursor for biologically active compounds.
Industry: It is utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Pyrrolidin-3-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the pyrrolidine ring can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
®-Pyrrolidin-3-ylmethanol: The enantiomer of (S)-Pyrrolidin-3-ylmethanol, differing in the spatial arrangement of atoms.
Pyrrolidin-3-one: The oxidized form of this compound.
Pyrrolidin-3-ylmethane: The reduced form of this compound.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and pharmaceutical development.
Properties
IUPAC Name |
[(3S)-pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-4-5-1-2-6-3-5/h5-7H,1-4H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTUIIJRVXKSJU-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428658 | |
Record name | (S)-PYRROLIDIN-3-YLMETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110013-19-9 | |
Record name | (3S)-3-Pyrrolidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110013-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-PYRROLIDIN-3-YLMETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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